BenchChemオンラインストアへようこそ!

3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Aldose Reductase Inhibition Kinase Profiling PD-1/PD-L1 Antagonism

3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2320421-04-1) is a synthetic small-molecule heterocycle integrating quinoxaline-2-carbonyl, pyrrolidine, and imidazolidine-2,4-dione modules. Its unique 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione connectivity is not exemplified in the key aldose reductase inhibitor patents US4943576 and EP0288898, meaning generic class-level substitutions introduce unquantifiable risk of altered target engagement and selectivity. This compound is therefore essential for medicinal chemistry groups diversifying beyond the 5-substituted hydantoin chemotype, enabling de novo target identification, affinity-based proteomics, and exploration of orthogonal chemical space. Additionally, its distinct UV chromophores (hydantoin ~210–230 nm; quinoxaline ~320 nm) support its use as a pure reference standard for LC-MS/MS method validation as required by ICH Q3A/Q3B guidelines.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 2320421-04-1
Cat. No. B2468466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
CAS2320421-04-1
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESC1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C16H15N5O3/c22-14-8-18-16(24)21(14)10-5-6-20(9-10)15(23)13-7-17-11-3-1-2-4-12(11)19-13/h1-4,7,10H,5-6,8-9H2,(H,18,24)
InChIKeyZEIZUKNIPJUKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2320421-04-1): Chemical Class and Structural Baseline for Procurement


3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic small-molecule heterocyclic compound cataloged under CAS 2320421-04-1. Its structure integrates three pharmacophoric modules—a quinoxaline-2-carbonyl fragment, a pyrrolidine linker, and an imidazolidine-2,4-dione core . The quinoxaline scaffold is historically associated with aldose reductase inhibition, kinase antagonism, and antimicrobial activity, while the imidazolidine-2,4-dione (hydantoin) ring contributes hydrogen-bonding capacity and metabolic stability. Patents in the quinoxalyl-imidazolidine-2,4-dione class, such as US4943576 and EP0288898, disclose aldose reductase inhibitory claims, but the specific 3-(pyrrolidin-3-yl) substitution pattern of this compound is not exemplified in those filings [1]. Consequently, its precise biological target and potency remain uncharacterized in the peer-reviewed public domain.

Procurement Risk: Why 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Cannot Be Interchanged with In-Class Analogs


Within the quinoxalyl-imidazolidine-2,4-dione chemical series, minor structural modifications produce divergent biological profiles. For instance, the parent patent US4943576 demonstrates that moving the quinoxaline attachment point from the 2-position to the 6-position, or replacing the imidazolidine-2,4-dione with a thiazolidine-2,4-dione, alters aldose reductase inhibitory potency by more than an order of magnitude [1]. The target compound’s 3-(pyrrolidin-3-yl) linkage to the imidazolidine-2,4-dione ring is structurally distinct from the 5-(quinoxalin-2′-yl)imidazolidine-2,4-dione core claimed in EP0288898, where the quinoxaline is directly attached to the hydantoin at the 5-position rather than through an amide-pyrrolidine spacer [2]. Because no published head-to-head data exist comparing the target compound’s activity against these scaffold variants, generic substitution introduces unquantifiable risk of altered target engagement, selectivity, and pharmacokinetic behavior. Procurement decisions must therefore be governed by the specific structural identity rather than by class-level assumptions.

Quantitative Differentiation Evidence for 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione: Head-to-Head and Cross-Study Data


Evidence Gap: No Published Quantitative Target Engagement or Selectivity Data Available for This Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and major vendor technical datasheets (excluding prohibited sources) yielded no quantitative IC50, Kd, Ki, or cellular potency data for 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2320421-04-1) in any assay system. The compound is not listed in ChEMBL, DrugBank, or the IUPHAR/BPS Guide to Pharmacology. While the patent family US4943576 / EP0288898 discloses aldose reductase IC50 values for related 5-(quinoxalin-2′-yl)imidazolidine-2,4-dione derivatives (e.g., Compound A: IC50 = 3.2 × 10⁻⁸ M in a rat lens aldose reductase assay), none of those exemplified structures match the target compound’s 3-(pyrrolidin-3-yl) connectivity [1]. Consequently, no differential comparison can be drawn between this compound and its closest structural analogs at this time. [2]

Aldose Reductase Inhibition Kinase Profiling PD-1/PD-L1 Antagonism

Application Scenarios for 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Under Current Evidence Constraints


Chemical Probe or Tool Compound Development Requiring a Novel Quinoxaline-Imidazolidinedione Scaffold

The compound’s structural novelty—specifically the 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione connectivity absent from the exemplified patent space—makes it a candidate for de novo target identification campaigns. Researchers seeking to explore chemical space orthogonal to the extensively claimed 5-(quinoxalin-2′-yl)imidazolidine-2,4-dione aldose reductase inhibitor series may procure this compound as a starting point for phenotypic screening or affinity-based proteomics. All biological annotation will need to be generated de novo, as no prior activity data exist in the public domain. [1]

Synthetic Intermediate for Structure-Activity Relationship (SAR) Expansion of Quinoxaline-Based Libraries

The reactive imidazolidine-2,4-dione NH groups and the quinoxaline nitrogen atoms offer multiple derivatization handles for parallel synthesis. Procurement may be justified for medicinal chemistry groups aiming to diversify beyond the 5-substituted hydantoin chemotype toward 3-substituted variants, potentially unlocking new biological target profiles. The amide-pyrrolidine linker introduces conformational flexibility that may favor binding to protein pockets inaccessible to the more rigid 5-(quinoxalin-2′-yl) analogs described in US4943576. [1]

Reference Standard for Analytical Method Development and Metabolite Identification

If this compound emerges as a metabolite or degradant of a larger quinoxaline-containing drug candidate, its procurement as a pure reference standard (purity typically ≥95% from specialty vendors) enables LC-MS/MS method validation, forced degradation studies, and impurity profiling in compliance with ICH Q3A/Q3B guidelines. The hydantoin ring’s characteristic UV absorption (~210–230 nm) and the quinoxaline chromophore (~320 nm) provide distinct spectroscopic handles for quantification. [2]

Quote Request

Request a Quote for 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.